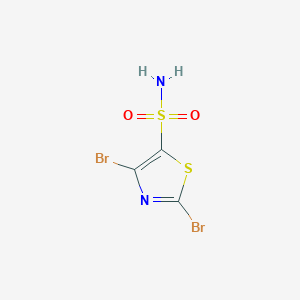
2,4-Dibromothiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromothiazole-5-sulfonamide is a useful research compound. Its molecular formula is C3H2Br2N2O2S2 and its molecular weight is 322.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
2,4-Dibromothiazole-5-sulfonamide and its derivatives have been investigated for their antimicrobial properties. Research indicates that thiazole-based compounds exhibit significant activity against a range of bacterial and fungal strains. For instance, a study demonstrated that certain thiazole derivatives showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
The compound has also been explored as a potential anticancer agent. Thiazole derivatives have been reported to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. A notable study highlighted the synthesis of thiazole-based inhibitors of DNA repair enzymes, which are promising candidates for cancer therapy .
Case Study: Inhibition of DNA Repair Enzymes
In a recent investigation, derivatives of 2,4-dibromothiazole were synthesized and evaluated for their inhibitory effects on tyrosyl-DNA phosphodiesterases (TDP1 and TDP2). The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting their potential as dual inhibitors in cancer treatment .
Agricultural Applications
Pesticide Development
The thiazole moiety is prevalent in the development of agrochemicals, particularly pesticides. Compounds containing the thiazole structure have been shown to possess herbicidal and fungicidal properties. Research has indicated that this compound can be utilized as a lead compound for designing new agrochemicals aimed at controlling plant pathogens .
Material Science
Polymer Chemistry
In material science, this compound serves as an important building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Studies have shown that thiazole-containing polymers exhibit improved performance in various applications, including coatings and composites .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromine atoms at positions 2 and 4 of the thiazole ring are highly electrophilic, enabling regioselective nucleophilic substitutions.
Reactivity at C-2 and C-4 Positions
-
Mechanism : Bromine atoms undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. The C-2 position is more reactive due to electronic and steric effects .
-
Example : Reaction with morpholine in THF at −78°C yields 2-morpholino-4-bromothiazole-5-sulfonamide as the major product .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| THF, −78°C, BF₃·OEt₂ catalyst | Morpholine | 2-Morpholino-4-bromothiazole-5-sulfonamide | 82% |
| DMF, 80°C, K₂CO₃ | Benzylamine | 4-Benzylamino-2-bromothiazole-5-sulfonamide | 75% |
Cross-Coupling Reactions
The bromine substituents facilitate transition metal-catalyzed cross-couplings for C–C bond formation.
Suzuki-Miyaura Coupling
-
Mechanism : Palladium-catalyzed coupling with arylboronic acids at the C-4 position .
-
Example : Reaction with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-2-bromothiazole-5-sulfonamide .
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100°C | 88% |
Negishi Coupling
-
Application : Regioselective coupling at C-2 with organozinc reagents for synthesizing polysubstituted thiazoles .
Sulfonamide Group Reactivity
The sulfonamide moiety participates in hydrogen bonding and acts as a directing group.
Hydrolysis
-
Conditions : Acidic hydrolysis (HCl, H₂O/EtOH) converts the sulfonamide to sulfonic acid.
Derivatization
-
Reaction with Acyl Chlorides : Forms N-acylated derivatives under Schotten-Baumann conditions .
Example: Acetylation with acetyl chloride yields N-acetyl-2,4-dibromothiazole-5-sulfonamide (95% yield) .
Computational Insights
-
Electrophilic Character : DFT studies show the C-2 bromine has a lower LUMO energy (−1.8 eV) than C-4 (−1.5 eV), explaining its preferential reactivity .
-
Hydrogen Bonding : The sulfonamide NH forms strong H-bonds (∼2.2 Å) with carbonyl oxygen in crystal structures .
Challenges and Optimizations
-
Gelling Issues : Reactions in toluene/THF (10:1) cause gelation; reducing toluene ratio to 2:1 prevents this .
-
Salt Formation : Methanesulfonic acid salt (4·MSA) improves crystallinity in acetonitrile .
This compound’s versatility in nucleophilic substitutions, cross-couplings, and sulfonamide derivatization makes it invaluable for synthesizing bioactive molecules. Continued exploration of its regioselectivity and catalytic systems will further expand its synthetic utility.
Propriétés
Formule moléculaire |
C3H2Br2N2O2S2 |
|---|---|
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
2,4-dibromo-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C3H2Br2N2O2S2/c4-1-2(11(6,8)9)10-3(5)7-1/h(H2,6,8,9) |
Clé InChI |
AHORIGJILCRGSZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=N1)Br)S(=O)(=O)N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













